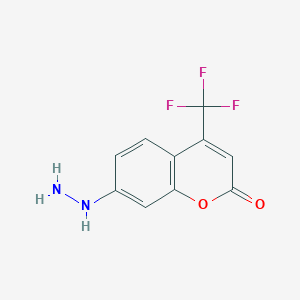
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one is a photo-stable hydrazinyl coumarin compound. It is known for its unique properties, including low biotoxicity and extraordinary biocompatibility. This compound is highly selective for biomolecule carbonyls, making it a valuable tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one typically involves the reaction of 4-(trifluoromethyl)coumarin with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinyl coumarin compounds.
Aplicaciones Científicas De Investigación
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a two-photon fluorescent sensor for detecting biomolecule carbonyls.
Biology: Employed in imaging studies to detect malondialdehyde and formaldehyde levels in living cells and tissues.
Medicine: Utilized in assays to detect nephrotoxicity and other forms of cellular injury with high sensitivity.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mecanismo De Acción
The compound exerts its effects through its ability to selectively bind to biomolecule carbonyls. It permeates the blood-brain barrier and interacts with malondialdehyde and formaldehyde, allowing for their detection and imaging in biological systems. The molecular targets include carbonyl-containing biomolecules, and the pathways involved are related to oxidative stress and cellular injury detection .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-4-hydroxycoumarin
- 7-Azido-4-methylcoumarin
- 4-Trifluoromethyl-7-hydrazinyl-2H-chromen-2-one
Uniqueness
7-Hydrazinyl-4-(trifluoromethyl)chromen-2-one is unique due to its high selectivity for malondialdehyde and formaldehyde, low detection levels, and ability to permeate the blood-brain barrier. These properties make it an exceptional tool for detecting and imaging biomolecule carbonyls in living systems .
Propiedades
IUPAC Name |
7-hydrazinyl-4-(trifluoromethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)7-4-9(16)17-8-3-5(15-14)1-2-6(7)8/h1-4,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZSPQJBXXMWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)OC(=O)C=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













